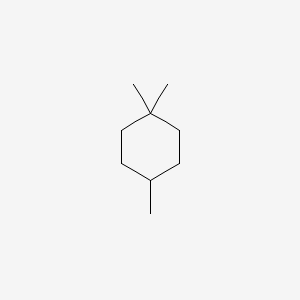

1,1,4-Trimetilciclohexano

Descripción general

Descripción

1,1,4-Trimethylcyclohexane is a chemical compound with the molecular formula C9H18 . It is a derivative of cyclohexane, a cyclic hydrocarbon, where three of the hydrogen atoms are replaced by methyl groups .

Synthesis Analysis

The synthesis of 1,1,4-Trimethylcyclohexane and similar compounds typically involves the substitution of hydrogen atoms in cyclohexane with methyl groups . The exact method can vary depending on the specific requirements of the reaction and the conditions under which it is carried out .Molecular Structure Analysis

The molecular structure of 1,1,4-Trimethylcyclohexane consists of a six-membered carbon ring (cyclohexane), with three methyl groups (CH3) attached to carbons 1, 1, and 4 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

1,1,4-Trimethylcyclohexane has a molecular weight of 126.2392 . It has a boiling point of 408.2 K and a density of 0.8±0.1 g/cm3 . Other properties include a vapour pressure of 9.7±0.1 mmHg at 25°C, an enthalpy of vaporization of 35.7±0.8 kJ/mol, and a flash point of 25.2±11.7 °C .Aplicaciones Científicas De Investigación

Investigación de Propiedades Termo Físicas

El 1,1,4-Trimetilciclohexano ha sido evaluado críticamente por sus propiedades termo físicas . Estas propiedades son esenciales para el desarrollo de nuevos materiales y para comprender el comportamiento de la sustancia bajo diversas condiciones de temperatura y presión. Los datos incluyen:

Ciencia de los Materiales: Síntesis de Polímeros

Las características termodinámicas del compuesto sugieren un uso potencial en la síntesis de polímeros . Su estabilidad a diferentes temperaturas puede ser ventajosa para crear polímeros con propiedades térmicas específicas.

Ciencias Ambientales: Seguimiento de la Contaminación

El this compound podría utilizarse como trazador o marcador en estudios ambientales para rastrear fuentes de contaminación o para comprender las reacciones atmosféricas debido a su naturaleza volátil .

Producción de Energía: Investigación de Biocombustibles

En el contexto de la producción de energía, las propiedades del this compound, como la entalpía de formación y vaporización, podrían ser relevantes en la investigación de biocombustibles, donde la comprensión del contenido energético y las características de combustión de los compuestos es vital .

Agricultura: Formulación de Plaguicidas

Aunque no está directamente relacionado con la agricultura, las propiedades solventes del this compound podrían utilizarse potencialmente en la formulación de pesticidas o herbicidas, donde los solventes juegan un papel crítico en la eficacia y estabilidad de estos productos .

Industria Alimentaria: Extracción de Sabores y Fragancias

Las propiedades solventes del compuesto también pueden encontrar aplicaciones en la industria alimentaria, particularmente en la extracción de sabores y fragancias, aunque su uso estaría sujeto a la aprobación de seguridad y regulaciones .

Síntesis Química: Reacciones Orgánicas

El this compound puede participar en reacciones de síntesis orgánica, particularmente aquellas donde su estructura y estabilidad bajo calor son beneficiosas. Puede actuar como material de partida o intermedio en la síntesis de compuestos orgánicos más complejos .

Safety and Hazards

Propiedades

IUPAC Name |

1,1,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWORXHEVNIOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221167 | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7094-27-1 | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7094-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1,4-Trimethylcyclohexane in the isomerization of C9H18 cyclanes?

A: Research by [] investigated the equilibrium composition of C9H18 cyclanes during isomerization. They identified 1,1,4-Trimethylcyclohexane as one of the constituents, present at a concentration of 10% in the equilibrium mixture. This finding contributes to understanding the thermodynamic stability and potential interconversion pathways of different C9H18 isomers.

Q2: How was 1,1,4-Trimethylcyclohexane identified and quantified in the C9H18 isomerization mixture?

A: The researchers utilized Raman spectroscopy to analyze the isomerization mixture []. They identified a specific spectral line at 705 cm-1 as characteristic of 1,1,4-Trimethylcyclohexane. This allowed them to confirm its presence and, through quantitative analysis, determine its concentration within the equilibrium mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.